molecular formula C6H7NO3 B2749477 3-(1,2-Oxazol-3-yl)propanoic acid CAS No. 855747-49-8

3-(1,2-Oxazol-3-yl)propanoic acid

Cat. No.: B2749477
CAS No.: 855747-49-8
M. Wt: 141.126
InChI Key: VIQGTOBLWCFKHL-UHFFFAOYSA-N
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Description

3-(1,2-Oxazol-3-yl)propanoic acid is a chemical compound with the molecular formula C6H7NO3 and a molecular weight of 141.13 g/mol . . This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of this ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-oxazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromopropanoic acid with hydroxylamine to form the oxime, followed by cyclization to yield the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction environments (e.g., temperature, pressure) is crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(1,2-Oxazol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while substitution reactions can produce various substituted oxazole derivatives .

Scientific Research Applications

3-(1,2-Oxazol-3-yl)propanoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

    Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole ring structure.

    Isoxazolepropanoic acid: Another compound with a similar core structure but different functional groups.

    Aleglitazar: An antidiabetic drug containing an oxazole ring.

Uniqueness: 3-(1,2-Oxazol-3-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-(1,2-oxazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-4-10-7-5/h3-4H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQGTOBLWCFKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855747-49-8
Record name 3-(1,2-oxazol-3-yl)propanoic acid
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